molecular formula C21H19BrO2 B290597 5-Bromo-2-naphthyl 4-tert-butylbenzoate

5-Bromo-2-naphthyl 4-tert-butylbenzoate

Cat. No.: B290597
M. Wt: 383.3 g/mol
InChI Key: HKDKPAFCNZKOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-naphthyl 4-tert-butylbenzoate is a halogenated aromatic ester featuring a brominated naphthyl group esterified with 4-tert-butylbenzoic acid. The compound combines a bulky tert-butyl substituent on the benzoate moiety with a bromine atom at the 5-position of a naphthalene ring. This structural design enhances steric hindrance and electronic effects, making it valuable in applications such as liquid crystal materials, polymer additives, or pharmaceutical intermediates .

Properties

Molecular Formula

C21H19BrO2

Molecular Weight

383.3 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 4-tert-butylbenzoate

InChI

InChI=1S/C21H19BrO2/c1-21(2,3)16-9-7-14(8-10-16)20(23)24-17-11-12-18-15(13-17)5-4-6-19(18)22/h4-13H,1-3H3

InChI Key

HKDKPAFCNZKOED-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-naphthyl 4-tert-butylbenzoate with structurally related esters and halogenated aromatic compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues of 4-tert-Butylbenzoate Esters

  • Methyl 4-tert-butylbenzoate (CAS RN 26537-19-9) :
    This simpler ester lacks the brominated naphthyl group. Its molecular weight (192.25 g/mol) is significantly lower than the target compound, and it is used as a reagent in electrochemical carboxylation reactions (e.g., CO₂ fixation to generate succinic acid derivatives) . The absence of a bulky naphthyl group likely improves solubility in polar solvents compared to the target compound.
  • tert-Butyl 4-bromo-2-fluorobenzoate (CAS RN 1958100-37-2): A closely related fluorinated and brominated analog (similarity score: 0.94).

Halogenated Aromatic Esters with Amino Groups

  • Methyl 5-Amino-2-bromo-4-chlorobenzoate (Cat No.: L037508): This compound features amino, bromo, and chloro substituents on a benzoate ring. The amino group enables further functionalization (e.g., amidation), making it a versatile intermediate in pharmaceutical synthesis.

Brominated Heterocyclic Compounds

  • 5-tert-butyl-2-bromo-4-methylthiazole (CAS RN 22274-97-1) :
    A thiazole derivative with a tert-butyl group and bromine atom. The heterocyclic core introduces sulfur-based electronic effects, which may enhance binding affinity in agrochemical applications. However, its molecular weight (234.16 g/mol) and polarity differ significantly from the target compound due to the thiazole ring .

Table 1: Key Properties of 5-Bromo-2-naphthyl 4-tert-butylbenzoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
5-Bromo-2-naphthyl 4-tert-butylbenzoate C₂₁H₂₁BrO₂ 385.30 (estimated) Br (naphthyl), t-Bu (benzoate) Materials science, intermediates -
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 t-Bu (benzoate) Electrochemical synthesis
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 271.12 Br, F (benzoate), t-Bu High reactivity in substitutions
Methyl 5-Amino-2-bromo-4-chlorobenzoate C₉H₈BrClNO₂ 276.53 NH₂, Br, Cl (benzoate) Pharmaceutical intermediates
5-tert-butyl-2-bromo-4-methylthiazole C₈H₁₂BrNS 234.16 Br, t-Bu (thiazole) Agrochemical synthesis

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in non-polar solvents, but the naphthyl group may reduce it compared to phenyl-based esters like methyl 4-tert-butylbenzoate.
  • Thermal Stability : The bulky tert-butyl group likely improves thermal stability, advantageous for high-temperature applications (e.g., liquid crystals).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.